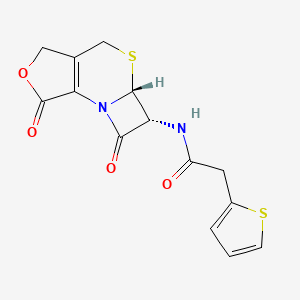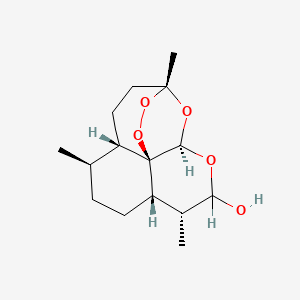
Clopidogrel Metabolite II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clopidogrel Metabolite II is an active metabolite of clopidogrel, a widely used antiplatelet medication. Clopidogrel is a prodrug that requires metabolic activation in the liver to exert its therapeutic effects. The active metabolite, this compound, specifically and irreversibly inhibits the P2Y12 subtype of adenosine diphosphate (ADP) receptors on platelets, preventing platelet aggregation and reducing the risk of thrombotic events such as heart attacks and strokes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Clopidogrel Metabolite II involves a two-step oxidation process. Initially, clopidogrel is converted to 2-oxo-clopidogrel by cytochrome P450 enzymes, including CYP1A2, CYP2B6, and CYP2C19 . This intermediate is then further metabolized to the active thiol metabolite, this compound, through a series of oxidative steps involving enzymes such as CYP2C19, CYP3A4, and CYP2B6 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis of clopidogrel followed by its metabolic activation using liver microsomes or recombinant enzymes. The process is optimized to ensure high yield and purity of the active metabolite, which is then isolated and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
Clopidogrel Metabolite II undergoes several types of chemical reactions, including:
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, forming covalent bonds with target proteins.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include cytochrome P450 enzymes, liver microsomes, and various oxidizing agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal enzyme activity and product formation .
Major Products Formed
The major product formed from the reactions involving this compound is the covalently bound complex with the P2Y12 receptor, which inhibits platelet aggregation .
Wissenschaftliche Forschungsanwendungen
Clopidogrel Metabolite II has several scientific research applications, including:
Wirkmechanismus
Clopidogrel Metabolite II exerts its effects by irreversibly binding to the P2Y12 subtype of ADP receptors on platelets. This binding prevents the activation of the GPIIb/IIIa receptor complex, which is essential for platelet aggregation. By inhibiting this pathway, this compound reduces the risk of thrombotic events .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ticagrelor: Another P2Y12 receptor inhibitor that does not require metabolic activation and has a faster onset of action.
Prasugrel: A thienopyridine derivative similar to clopidogrel but with a more potent and consistent antiplatelet effect.
Uniqueness
Clopidogrel Metabolite II is unique in its requirement for metabolic activation, which introduces variability in patient response due to genetic differences in cytochrome P450 enzyme activity. This characteristic distinguishes it from other P2Y12 inhibitors like ticagrelor and prasugrel, which do not require metabolic activation and have more predictable pharmacokinetic profiles .
Eigenschaften
CAS-Nummer |
1287430-40-3 |
|---|---|
Molekularformel |
C25H26ClNO6S |
Molekulargewicht |
504.01 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


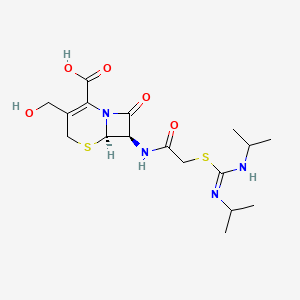
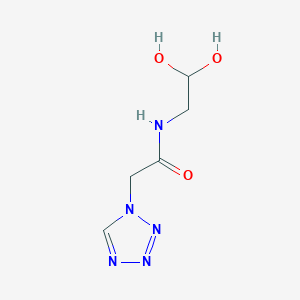
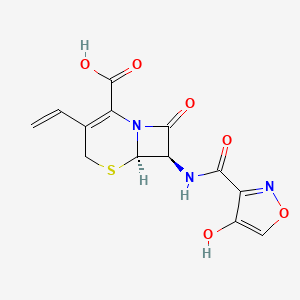
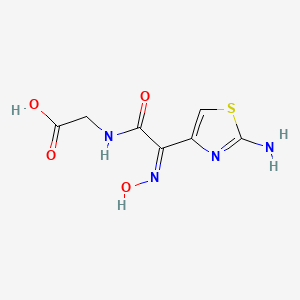
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601290.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601291.png)
